An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this compound. The information is structured to provide not just data, but also the scientific context and causality behind its characteristics and applications.
Section 1: Core Chemical Identity and Physical Properties
2-Methyl-1-nitronaphthalene is an aromatic nitro compound derived from naphthalene. Its structure, featuring a methyl group and a nitro group on adjacent carbons of the naphthalene ring, imparts specific steric and electronic properties that dictate its reactivity and utility as a synthetic building block.
Molecular Structure
The molecular structure consists of a naphthalene core, substituted at the C1 and C2 positions. The nitro group at C1 is a strong electron-withdrawing group, influencing the electron density of the entire aromatic system. The adjacent methyl group at C2 provides steric hindrance and can also participate in certain reactions.
Caption: Molecular structure of 2-Methyl-1-nitronaphthalene.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 881-03-8 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| IUPAC Name | 2-methyl-1-nitronaphthalene | [1][3] |
| EC Number | 212-917-5 | |
| InChIKey | IZNWACYOILBFEG-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=C(C2=CC=CC=C2C=C1)[O-] | [1] |
| Synonyms | 1-Nitro-2-methylnaphthalene | [1][2] |
Physical and Chemical Properties
This compound presents as a yellow crystalline solid under standard conditions.[2][4] Its physical properties are critical for determining appropriate solvents for reactions, purification methods, and storage conditions.
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | [1] |
| Melting Point | 79-82 °C (lit.) | [2][5] |
| Boiling Point | 185-186 °C at 18 mmHg (lit.) | [2][5] |
| Appearance | Yellow crystalline solid/powder | [2][4][6] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | [1][4][6] |
| Density | ~1.234 g/cm³ | [2] |
| Flash Point | 150.4 °C | [2] |
| Refractive Index | ~1.652 | [2] |
Section 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of 2-Methyl-1-nitronaphthalene. The data from techniques such as NMR, IR, and Mass Spectrometry provide a unique fingerprint of the molecule.
| Technique | Description | Source |
| ¹H NMR | Spectra available, allows for the identification of protons on the aromatic ring and the methyl group. | [1][7] |
| ¹³C NMR | Data available, useful for confirming the carbon skeleton of the naphthalene ring system. | [1] |
| IR Spectroscopy | Spectra show characteristic peaks for the C-H bonds of the aromatic ring and methyl group, as well as strong asymmetric and symmetric stretching bands for the nitro (NO₂) group. | [1] |
| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns. | [1][3][8] |
| UV/Visible | UV/Visible spectrum data is available. | [3] |
The presence of the nitro group is readily confirmed by strong IR absorption bands typically found around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). In ¹H NMR, the protons on the naphthalene ring will exhibit complex splitting patterns, shifted downfield due to the aromatic system and the electron-withdrawing nitro group. The methyl group will appear as a singlet, typically in the 2.4-2.6 ppm range.
Section 3: Synthesis and Purification
The primary route for synthesizing 2-Methyl-1-nitronaphthalene is through the direct electrophilic nitration of 2-methylnaphthalene.[9] This reaction must be carefully controlled to favor mono-nitration and achieve the desired regioselectivity.
Conceptual Synthesis Workflow
The workflow involves the controlled addition of a nitrating agent to a solution of the starting material, followed by quenching, isolation, and purification of the product.
Caption: Conceptual workflow for the synthesis of 2-Methyl-1-nitronaphthalene.
Experimental Protocol: Nitration of 2-Methylnaphthalene
Causality: The use of a mixed acid system (like nitric acid in sulfuric or acetic acid) generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in a suitable solvent such as acetic anhydride or glacial acetic acid.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.
-
Nitration: Slowly add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and water. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Methyl-1-nitronaphthalene as yellow crystals.
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value.[2][5] Further characterization using spectroscopic methods (NMR, IR) is essential to confirm the structure and absence of isomeric impurities.
Section 4: Chemical Reactivity and Stability
The reactivity of 2-Methyl-1-nitronaphthalene is dominated by the nitro group and the activated naphthalene ring system.
-
Reactivity of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine (2-methyl-1-naphthylamine). This transformation is a cornerstone of its use as a chemical intermediate, as the resulting amine is a versatile precursor for dyes and pharmaceuticals.[2] Common reducing agents include tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Stability: As an aromatic nitro compound, it can act as a slight to strong oxidizing agent.[1][4] It may react vigorously or even detonate if mixed with strong reducing agents (e.g., hydrides).[1][4] It is also sensitive to strong bases like sodium hydroxide, which can lead to explosive decomposition, even in the presence of solvents.[1][4] The compound is stable under normal conditions but should be protected from bases.[4]
-
Atmospheric Chemistry: Under atmospheric conditions, photolysis has been identified as the primary degradation pathway for 2-methyl-1-nitronaphthalene.[10]
Key Reaction Pathway: Reduction to Amine
This pathway is crucial for the synthetic utility of the molecule, converting it into a valuable building block.
Caption: Reduction of the nitro group to form 2-methyl-1-naphthylamine.
Section 5: Applications in Research and Development
The primary application of 2-Methyl-1-nitronaphthalene is as a chemical intermediate in the synthesis of more complex organic compounds.[2][6]
-
Dyes and Pigments: Following reduction to 2-methyl-1-naphthylamine, the resulting amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes and pigments.[2]
-
Pharmaceuticals: The naphthalene scaffold is present in numerous pharmacologically active molecules. 2-Methyl-1-nitronaphthalene serves as a starting material for building these complex structures.[2][6]
-
Agrochemicals: It can be a precursor in the synthesis of certain pesticides and herbicides.
-
Research: In a laboratory setting, it is used as a model compound for studying the reactivity of substituted nitronaphthalenes and their metabolic pathways.[11][12]
Section 6: Safety, Handling, and Toxicology
Proper handling of 2-Methyl-1-nitronaphthalene is crucial due to its potential health hazards. It is intended for professional research and industrial use only.[13]
GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352+P312, P362+P364 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340+P312 |
Handling and Storage Protocol
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16] Facilities should be equipped with an eyewash station and a safety shower.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[16] If dust generation is likely, a respirator (e.g., N95) should be used.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Minimize dust generation.[16] Wash hands thoroughly after handling.[16] Keep away from heat, flames, and incompatible substances like strong reducing agents and bases.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]
Toxicology Insights
Like other naphthalenes, the toxicity of 2-Methyl-1-nitronaphthalene is linked to its metabolism. The formation of reactive metabolites, such as arene oxides, through enzymatic oxidation (cytochrome P450) is a key step in its cytotoxicity.[11][12] These electrophilic intermediates can bind covalently to cellular macromolecules like proteins and DNA, leading to tissue damage.[11] Studies comparing it to other naphthalene derivatives have shown that 1-nitronaphthalene and 2-methylnaphthalene can cause necrosis of bronchiolar epithelial cells (Clara cells) in animal models.[11][12]
Conclusion
2-Methyl-1-nitronaphthalene is a well-characterized chemical with a defined set of physical, chemical, and spectroscopic properties. Its significance lies primarily in its role as a versatile synthetic intermediate, where the strategic reduction of its nitro group opens pathways to a vast array of functionalized naphthalene derivatives used in the dye, pharmaceutical, and agrochemical industries. Understanding its reactivity, particularly its sensitivity to reducing agents and bases, is paramount for its safe and effective use. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for scientists and researchers to confidently and safely incorporate this valuable compound into their research and development programs.
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